3-{2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoic acid is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are often used in the development of various drugs and biologically active agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoic acid typically involves the formation of the thiazole ring followed by the attachment of the phenyl and prop-2-enoic acid groups. One common method involves the reaction of 2-methyl-4-chlorothiazole with 2-hydroxybenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with acryloyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-{2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the prop-2-enoic acid group can be reduced to form the corresponding propanoic acid derivative.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced propanoic acid derivatives, and various substituted thiazole derivatives .
Scientific Research Applications
3-{2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-{2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, modulating their activity. This can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-phenylthiazole: Similar structure but lacks the prop-2-enoic acid group.
4-Methyl-2-phenylthiazole: Similar structure but with different substitution patterns on the thiazole ring.
2-Methyl-4-(trifluoromethyl)phenylthiazole: Contains a trifluoromethyl group instead of the methoxy group.
Uniqueness
3-{2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoic acid is unique due to the presence of both the thiazole ring and the prop-2-enoic acid group, which confer distinct chemical and biological properties. The combination of these functional groups allows for a wide range of chemical reactions and potential biological activities, making it a versatile compound for scientific research .
Properties
IUPAC Name |
(E)-3-[2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-10-15-12(9-19-10)8-18-13-5-3-2-4-11(13)6-7-14(16)17/h2-7,9H,8H2,1H3,(H,16,17)/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RREQHKFVRYQJJL-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)COC2=CC=CC=C2C=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)COC2=CC=CC=C2/C=C/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.